2-Bromo-3-chlorophenol
Overview
Description
2-Bromo-3-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that chlorophenols and their derivatives, which include 2-bromo-3-chlorophenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products .
Mode of Action
For instance, some chlorophenols are known to inhibit the acetylcholinesterase enzyme, leading to neurotoxic effects .
Biochemical Pathways
One major metabolite of profenofos degradation is 4-bromo-2-chlorophenol, which further metabolizes into 3-chloro-4-methoxyphenol through an abiotic process and into 3-methoxyphenol through the biotic process .
Pharmacokinetics
It is known that the compound has a molecular weight of 20745 , which could influence its absorption and distribution in the body.
Result of Action
It is known that chlorophenols and their derivatives can have toxic effects on living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chlorophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as both a substrate and an inhibitor of these enzymes, affecting their catalytic activity. Additionally, this compound can bind to proteins through halogen bonding, influencing protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, through halogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of dosage considerations in the use of this compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorophenol typically involves the bromination and chlorination of phenol. One common method includes the bromination of 3-chlorophenol using bromine in the presence of a catalyst such as zinc chloride. The reaction is carried out at a controlled temperature to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
2-Bromo-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromophenol
- 3-Chlorophenol
- 4-Bromo-2-chlorophenol
- 2,4-Dibromophenol
Comparison: 2-Bromo-3-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from other halogenated phenols. For example, 4-Bromo-2-chlorophenol has different reactivity patterns due to the different positions of the substituents .
Properties
IUPAC Name |
2-bromo-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAAIBDKRBLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479253 | |
Record name | 2-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-62-3 | |
Record name | 2-Bromo-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855836-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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